molecular formula C15H14INO B7479362 N-(2-iodophenyl)-3,5-dimethylbenzamide

N-(2-iodophenyl)-3,5-dimethylbenzamide

Cat. No. B7479362
M. Wt: 351.18 g/mol
InChI Key: YQUFQURDYQMXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-3,5-dimethylbenzamide, also known as IDM, is a chemical compound that has been widely used in scientific research. IDM is a potent ligand for the sigma-2 receptor, a protein that is involved in various cellular functions, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-(2-iodophenyl)-3,5-dimethylbenzamide has been widely used in scientific research as a sigma-2 receptor ligand. Sigma-2 receptors are overexpressed in various cancer cells, and N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis in cancer cells through the activation of sigma-2 receptors. N-(2-iodophenyl)-3,5-dimethylbenzamide has also been used as a tool for studying the role of sigma-2 receptors in various cellular functions, including cell proliferation, differentiation, and migration. In addition, N-(2-iodophenyl)-3,5-dimethylbenzamide has been used as a tracer in positron emission tomography (PET) imaging studies to visualize sigma-2 receptor expression in vivo.

Mechanism of Action

The exact mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that N-(2-iodophenyl)-3,5-dimethylbenzamide binds to the sigma-2 receptor and induces conformational changes that lead to the activation of downstream signaling pathways. The activation of these pathways ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth and migration of cancer cells. Furthermore, N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-iodophenyl)-3,5-dimethylbenzamide in lab experiments include its high potency and selectivity for the sigma-2 receptor, its ability to induce apoptosis in cancer cells, and its use as a tracer in PET imaging studies. However, the limitations of using N-(2-iodophenyl)-3,5-dimethylbenzamide in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the research on N-(2-iodophenyl)-3,5-dimethylbenzamide. One direction is to further investigate the mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide and its downstream signaling pathways. Another direction is to explore the potential use of N-(2-iodophenyl)-3,5-dimethylbenzamide as a therapeutic agent for cancer and neurodegenerative diseases. In addition, the development of new sigma-2 receptor ligands with improved potency and selectivity could lead to new discoveries in the field of sigma-2 receptor research.

Synthesis Methods

N-(2-iodophenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process starting from 2-iodoaniline and 3,5-dimethylbenzoic acid. The first step involves the reaction of 2-iodoaniline with potassium carbonate in dimethylformamide to form the corresponding potassium salt. The second step is the esterification of 3,5-dimethylbenzoic acid with the potassium salt to form the corresponding ester. The final step involves the amidation of the ester with ammonia in ethanol to form N-(2-iodophenyl)-3,5-dimethylbenzamide.

properties

IUPAC Name

N-(2-iodophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFQURDYQMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-iodophenyl)-3,5-dimethylbenzamide

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